molecular formula C14H11N3 B1362423 1,5-Diphenyl-1H-1,2,3-triazole CAS No. 4874-85-5

1,5-Diphenyl-1H-1,2,3-triazole

Cat. No. B1362423
CAS RN: 4874-85-5
M. Wt: 221.26 g/mol
InChI Key: LVMHTARDQMFJFA-UHFFFAOYSA-N
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Description

“1,5-Diphenyl-1H-1,2,3-triazole” is a type of triazole, which is a class of nitrogen-containing heterocyclic compounds . Triazoles are known for their superior pharmacological applications and are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Synthesis Analysis

Triazoles can be synthesized via Cu- and Ru-catalyzed click reactions . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of “1,5-Diphenyl-1H-1,2,3-triazole” is characterized by a five-membered aromatic ring system having molecular formula C14H11N3 . The structure of triazoles allows them to form several low energy conformers .


Chemical Reactions Analysis

Triazole compounds have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .


Physical And Chemical Properties Analysis

Triazoles are known for their unique properties, inert nature, and ability to mimic amide bonds . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Scientific Research Applications

Pharmacophoric Groups in Medicinal Chemistry

1,5-Diphenyl-1H-1,2,3-triazole derivatives have been identified as significant in medicinal chemistry due to the pharmacophoric properties of 1,2,3-triazoles. These properties have been utilized in designing bioactive molecules containing the triazole nucleus, particularly because of their ability to engage in pivotal binding interactions with biological targets while maintaining an acceptable pharmacokinetic profile. The triazole ring's metabolic stability, cytochrome inhibition capacity, and contribution to compound solubility have been focal points of analysis (Massarotti et al., 2014).

Pyrolysis and Chemical Transformations

The pyrolysis of 1,5-diphenyl-1,2,3-triazoles has been explored, yielding compounds like phenylindole and N-(phenylvinylidene)aniline. This process involves significant label scrambling, indicating the intermediacy of a 1H-azirine in the reactions. These findings provide valuable insights into the thermal decomposition and potential chemical transformations of 1,5-diphenyl-1H-1,2,3-triazole derivatives (Gilchrist, Rees, & Thomas, 1975).

Coordination Chemistry and Structural Studies

Studies have showcased the versatility of 1,5-diphenyl-1H-1,2,3-triazole in coordination chemistry. The synthesis and solid-state structures of protonated and hydroxyl-alkyl-substituted variants demonstrate their capacity to form complex multi-nuclear structures with silver ions, highlighting their potential as versatile ligands in coordination chemistry (Suntrup, Kleoff, & Sarkar, 2018).

Supramolecular Interactions

1,5-Diphenyl-1H-1,2,3-triazole and its derivatives engage in various supramolecular interactions, enhancing their applications in fields like anion recognition, catalysis, and photochemistry. The triazole unit's coordinationversatility, including its capacity to form complexes with anions and cations, makes it a fundamental component in the construction of complex molecular architectures. The exploration of these interactions can guide the development of new applications in supramolecular and coordination chemistry (Schulze & Schubert, 2014).

Click Chemistry in Drug Discovery

1,5-Diphenyl-1H-1,2,3-triazole derivatives are crucial in click chemistry, a modular approach that emphasizes the use of reliable and practical chemical transformations. This methodology has vast applications in drug discovery, including lead identification, target-templated in situ chemistry, proteomics, and DNA research. The 1,2,3-triazole formation from azides and terminal acetylenes is particularly important due to its dependability, specificity, and compatibility with biological systems. The triazole products from these reactions are not merely passive linkers; they actively interact with biological targets through hydrogen bonding and dipole interactions, showcasing their utility in drug discovery (Kolb & Sharpless, 2003).

Safety And Hazards

Triazoles are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

properties

IUPAC Name

1,5-diphenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMHTARDQMFJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299888
Record name 1,5-Diphenyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,5-Diphenyl-1H-1,2,3-triazole

CAS RN

4874-85-5
Record name 1,2,3-Triazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Diphenyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of EtMgBr in THF (1.0M, 11.9 mL) was added phenylacetylene (1.30 mL, 11.9 mmol) at room temperature. The reaction mixture was heated to 50° C. for 15 min. After cooling the mixture to room temperature, a solution of phenylazide (1.41 g, 11.9 mmol) in THF (4 mL) was added. The resulting solution was stirred at room temperature for 30 min, and then heated to 50° C. for 1 hour before quenching with saturated NH4Cl (10 mL). The layers was separated, and the aqueous layer was extracted with CH2Cl2 (10 mL×3). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the 1,5-diphenyltriazole as a white solid (1.98 g, 75%). 1H NMR (CDCl3, 300 MHz) δ 7.86 (s, 1H), 7.44-7.30 (m, 8H), 7.23-7.20 (m, 2H); 13C NMR (CDCl3, 75 MHz) δ 137.6, 136.5, 133.4, 129.3, 129.2, 128.8, 128.5, 126.7, 125.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
11.9 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
Q Dai, X Zhang - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 869336‐42‐5 ] C 23 H 30 N 3 OP (MW 395.21) InChI = 1S/C23H30N3OP/c1‐22(2,3)28(23(4,5)6)21‐20(18‐15‐11‐12‐16‐19(18)27‐7)26(25‐24‐21)17‐13‐9‐8‐10‐14‐17/h8‐16H,1‐…
Number of citations: 0 onlinelibrary.wiley.com
HM Nanjundaswamy, H Abrahamse - ujcontent.uj.ac.za
There is rapidly growing interest in the synthesis and use of substituted 1, 2, 3-triazoles. We report an easy and interesting procedure that demonstrates the effectiveness of surface-…
Number of citations: 2 ujcontent.uj.ac.za
HM Nanjundaswamy, H Abrahamse - Synthetic Communications, 2015 - Taylor & Francis
There is rapidly growing interest in the synthesis and use of substituted 1,2,3-triazoles. We report an easy and interesting procedure that demonstrates the effectiveness of surface-…
Number of citations: 6 www.tandfonline.com
BF Abdel-Wahab, BM Kariuki, HA Mohamed… - ARKIVOC, 2023 - arkat-usa.org
Condensation of 1-(4-nitrophenyl)-5-phenyl-1H-1, 2, 3-triazole-4-carbohydrazide and phenyl isothiocyanate in ethanol in the presence of a catalytic quantity of triethylamine under reflux …
Number of citations: 1 www.arkat-usa.org
N Pokhodylo, R Savka… - Current Chemistry …, 2021 - m.growingscience.com
The new fully substituted (1H-1, 2, 3-triazol-4-yl) acetic acids were synthesized from available precursors (1H-1, 2, 3-triazol-4-yl) ethanones and 1Н-1, 2, 3-triazole-4-carboxylic acids, …
Number of citations: 6 m.growingscience.com
HA Mohamed, MS Bekheit, EF Ewies, HM Awad… - Journal of Molecular …, 2023 - Elsevier
A series of a new hybrid compounds combining 1,2,3-triazole with oxadiazolyl, Phthalimidyl or indolyl moiety has been synthesized. The reaction of our starting compound 5-phenyl-1-(…
Number of citations: 7 www.sciencedirect.com
DM Zink, T Grab, T Baumann, M Nieger… - …, 2011 - ACS Publications
A number of novel luminescent di-, tri-, and tetranuclear copper complexes have been synthesized in good yields using a modular ligand system based on triazole-phosphines. This …
Number of citations: 77 pubs.acs.org
MA Baashen - Journal of Taibah University for Science, 2022 - Taylor & Francis
The current work reports the synthesis of novel hydrazones and bis-hydrazones containing 1,2,3-triazole moiety. Base-assisted aldol condensation of 4-acetyl-1,2,3-triazole 1a (R = NO …
Number of citations: 2 www.tandfonline.com
X Zhang, X Cui, W Wang, T Zeng… - Asian Journal of …, 2020 - Wiley Online Library
An efficient strategy have been developed for the synthesis of fully substituted 1,2,3‐triazoles and 1,5‐disubstituted 1,2,3‐triazoles subsequently by C−C bond cleavage. Regitz diazo‐…
Number of citations: 8 onlinelibrary.wiley.com
P Sharma, SV Vallabhapurapu, WH Ho… - Canadian Journal of …, 2019 - cdnsciencepub.com
The novel reactor has been designed to perform chemical reactions under the influence of a magnetic field generated by alternating magnetic poles as a function of time. The system …
Number of citations: 2 cdnsciencepub.com

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